molecular formula C14H17N3O B2405332 2-(4-Methoxypiperidin-1-yl)quinoxaline CAS No. 2034607-04-8

2-(4-Methoxypiperidin-1-yl)quinoxaline

Cat. No. B2405332
M. Wt: 243.31
InChI Key: BNTLSAYIQPIOGY-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The compound “2-(4-Methoxypiperidin-1-yl)quinoxaline” is a derivative of quinoxaline .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Scientific Research Applications

Synthesis and Dye Applications

  • Synthesis of Azo Dyes : Quinoxaline derivatives have been used in the synthesis of azo dyes for polyester fibers, indicating their utility in material science and textile engineering. For example, 6-amino-2-methoxyquinoxaline was synthesized and applied as a diazo component in azo dye production, showcasing its applicability in dye chemistry and materials processing (D. W. Rangnekar & P. V. Tagdiwala, 1987).

Catalysis and Asymmetric Synthesis

  • Rigid P-chiral Phosphine Ligands : Quinoxaline derivatives, specifically 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been synthesized and used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This highlights their role in catalysis and the synthesis of chiral pharmaceutical ingredients, demonstrating their importance in medicinal chemistry and asymmetric synthesis (T. Imamoto et al., 2012).

Antimicrobial and Antituberculosis Activity

  • Anti-Mycobacterium Tuberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. The presence of various substituents on the quinoxaline nucleus significantly affected in vitro activity, suggesting these derivatives as potential leads for new antituberculosis compounds (A. Jaso et al., 2005).

Pesticidal Activities

  • Synthesis of Quinoxaline Derivatives for Pesticide Application : Quinoxaline derivatives have been synthesized and tested for their herbicidal, fungicidal, and insecticidal activities. This research underscores the potential of quinoxaline compounds in developing new pesticides, highlighting their significance in agricultural chemistry (Xinghai Liu et al., 2020).

Optical and Morphological Studies

  • Tri-fluoromethyl Substituted Quinoxalines : Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized for their optical properties, including absorption, emission, and quantum yield. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (A. Rajalakshmi & N. Palanisami, 2020).

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLSAYIQPIOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxypiperidin-1-yl)quinoxaline

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